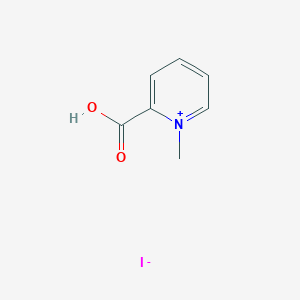

2-Carboxy-1-methylpyridin-1-ium iodide

説明

2-Carboxy-1-methylpyridin-1-ium iodide: is an organic compound with the molecular formula C7H8INO2 . It is a derivative of pyridine, where the nitrogen atom is quaternized with a methyl group, and the carboxyl group is attached to the second carbon of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxy-1-methylpyridin-1-ium iodide typically involves the quaternization of 2-carboxypyridine with methyl iodide. The reaction is carried out in a suitable solvent such as acetone or ethanol, under reflux conditions. The general reaction scheme is as follows:

2-Carboxypyridine+Methyl Iodide→2-Carboxy-1-methylpyridin-1-ium iodide

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. The reaction mixture is typically stirred at room temperature for several hours, followed by the evaporation of the solvent to obtain the crude product. The crude product is then purified by recrystallization from ethanol or acetone.

化学反応の分析

Types of Reactions: 2-Carboxy-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

Substitution Reactions: The iodide ion can be substituted by other nucleophiles such as chloride, bromide, or hydroxide ions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The carboxyl group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Formation of 2-carboxy-1-methylpyridin-1-ium chloride, bromide, or hydroxide.

Oxidation Reactions: Formation of 2-carboxy-1-methylpyridin-1-ium N-oxide.

Reduction Reactions: Formation of 2-hydroxymethyl-1-methylpyridin-1-ium iodide or 2-formyl-1-methylpyridin-1-ium iodide.

科学的研究の応用

Organic Synthesis

Role as a Coupling Reagent

2-Carboxy-1-methylpyridin-1-ium iodide is primarily recognized for its role as a coupling reagent in organic synthesis. It activates hydroxyl groups in alcohols and carboxylic acids, facilitating the formation of amide bonds without significant racemization. This property is particularly valuable in synthesizing peptides with protected amino acids.

Key Reactions Involving this compound:

| Reaction Type | Reactants | Products |

|---|---|---|

| Ester Formation | Carboxylic Acid + Alcohol | Carboxylate Ester |

| Amide Synthesis | Carboxylic Acid + Amine | Carboxamide |

| Lactone Formation | Hydroxy Acid | Lactone |

Biological Research

Antiproliferative Properties

Recent studies have highlighted the potential of this compound as an antiproliferative agent against various cancer cell lines. For instance, it has been shown to inhibit tubulin polymerization, leading to cytotoxic effects on cancer cells.

IC₅₀ Values:

In studies involving breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), this compound exhibited IC₅₀ values ranging from 23 nM to 33 nM , indicating potent activity comparable to established chemotherapeutic agents.

Material Science

Cross-linking Agent

The compound is utilized as a cross-linking agent in the fabrication of biodegradable materials such as gelatin and hyaluronic acid films. These materials have applications in biomedical fields, particularly in tissue engineering.

Case Studies:

- Cross-linked Gelatin Scaffolds : A study demonstrated that cross-linked gelatin sponges prepared using this compound showed enhanced mechanical properties and biocompatibility compared to those prepared with other cross-linkers like EDC.

- Hyaluronic Acid Films : Research indicated that films cross-linked with this compound exhibited improved stability and biodegradability, making them suitable for various biomedical applications.

Analytical Chemistry

In analytical chemistry, this compound is employed for the derivatization of cysteine in human plasma samples for high-performance liquid chromatography (HPLC) analysis. This application enhances the detection sensitivity of cysteine derivatives.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antiproliferative | Inhibits tubulin polymerization; cytotoxic effects |

| Cross-linking | Enhances mechanical properties in tissue engineering |

| HPLC Derivatization | Improves detection sensitivity for cysteine derivatives |

作用機序

The mechanism of action of 2-Carboxy-1-methylpyridin-1-ium iodide involves its interaction with various molecular targets. The quaternized nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and protein-ligand binding.

類似化合物との比較

2-Chloro-1-methylpyridinium iodide: Used as a reagent in organic synthesis for the activation of hydroxy groups.

2-Bromo-1-methylpyridinium iodide: Similar to the chloro derivative but with different reactivity due to the bromine atom.

2-Hydroxy-1-methylpyridinium iodide: Contains a hydroxy group instead of a carboxyl group, leading to different chemical properties.

Uniqueness: 2-Carboxy-1-methylpyridin-1-ium iodide is unique due to the presence of both a carboxyl group and a quaternized nitrogen atom, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

生物活性

2-Carboxy-1-methylpyridin-1-ium iodide (CAS No. 3785-04-4) is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a carboxyl group and a methyl group. Its quaternary ammonium nature contributes to its solubility in water and its ability to interact with biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity:

- The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis .

- A study demonstrated that quaternary ammonium compounds (QACs), similar to this compound, destabilize bacterial membranes by displacing essential cations like calcium and magnesium, which are crucial for membrane integrity .

2. Antiviral Potential:

Biological Activity Data Table

The following table summarizes the biological activities reported for this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including this compound. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies were conducted using human cell lines to assess the safety profile of this compound. While initial findings indicated low cytotoxicity at therapeutic doses, further investigation is needed to establish a comprehensive safety profile .

Research Findings

Recent research highlights the potential of this compound as a lead compound for developing new antimicrobial agents. Its mechanism of action aligns with those of other effective QACs, making it a candidate for further exploration in both pharmaceutical applications and as a disinfectant in clinical settings.

特性

IUPAC Name |

1-methylpyridin-1-ium-2-carboxylic acid;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.HI/c1-8-5-3-2-4-6(8)7(9)10;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXZNMIIUKWRCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C(=O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480683 | |

| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3785-04-4 | |

| Record name | NSC191918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Carboxy-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。